A Comprehensive Technical Guide to 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The document delineates its nomenclature, detailed synthetic protocols with mechanistic insights, comprehensive spectroscopic characterization, and significant applications, particularly in the development of therapeutic agents. Emphasis is placed on its role as a key intermediate in the synthesis of complex molecules, supported by established experimental procedures and data.
Nomenclature and Structural Identification
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a chiral α-bromo carboxylic acid monoester. The presence of a stereocenter at the C2 position gives rise to (R)- and (S)-enantiomers, in addition to the racemic mixture. Accurate identification is paramount for its application in stereospecific synthesis.
Systematic and Alternative Names:
A comprehensive list of synonyms and identifiers is crucial for navigating the chemical literature and supplier databases.
| Name Type | Identifier |
| Preferred IUPAC Name | 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid |
| Systematic IUPAC Name | 2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid[1] |
| Common Synonyms | 2-Bromosuccinic acid 4-tert-butyl ester |
| 3-(tert-Butoxycarbonyl)-3-bromopropanoic acid | |
| Butanedioic acid, 2-bromo-, 4-(1,1-dimethylethyl) ester | |
| Stereospecific Names | (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid[2] |
| (R)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
| CAS Registry Numbers | 914224-26-3 (racemic) |
| 191221-14-4 ((S)-enantiomer)[2] | |
| Molecular Formula | C₈H₁₃BrO₄ |
| Molecular Weight | 253.09 g/mol |
| InChI | InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12)[1] |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)Br[1] |
Synthesis and Mechanism
The primary route for the synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is the α-bromination of its precursor, 4-(tert-butoxy)-4-oxobutanoic acid (mono-tert-butyl succinate). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for this transformation.
Synthesis of the Precursor: 4-(tert-butoxy)-4-oxobutanoic acid
The starting material, mono-tert-butyl succinate, can be readily prepared from succinic anhydride and tert-butanol.
Experimental Protocol: Synthesis of 4-(tert-butoxy)-4-oxobutanoic acid [3]
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Materials: Succinic anhydride, tert-butanol, N-hydroxysuccinimide, 4-dimethylaminopyridine (DMAP), triethylamine, toluene, ethyl acetate, 10% citric acid solution, brine, magnesium sulfate.
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Procedure:
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Dissolve succinic anhydride (5.0 g, 50.0 mmol), N-hydroxysuccinimide (1.7 g, 15.0 mmol), and 4-dimethylaminopyridine (610 mg, 5.0 mmol) in toluene (25 mL) in a round-bottom flask.
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Sequentially add tert-butanol (5.9 mL, 62.5 mmol) and triethylamine (2.1 mL, 15 mmol).
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Reflux the mixture for 16 hours.
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Cool the solution to room temperature and pour it into ethyl acetate (25 mL).
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Wash the organic phase with a 10% citric acid solution (50 mL) and then with brine (50 mL).
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Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography (eluent: dichloromethane) to yield 4-(tert-butoxy)-4-oxobutanoic acid as a white solid.
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α-Bromination via Hell-Volhard-Zelinsky Reaction
The HVZ reaction facilitates the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine.
Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
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Materials: 4-(tert-butoxy)-4-oxobutanoic acid, phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂), thionyl chloride (SOCl₂) (optional, for acyl chloride formation), inert solvent (e.g., dichloromethane, carbon tetrachloride).
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, charge 4-(tert-butoxy)-4-oxobutanoic acid (1 equivalent).
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Add a catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1 equivalents). Alternatively, red phosphorus can be used.
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Slowly add bromine (Br₂) (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
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After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or NMR).
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.
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Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.
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Purify the product by column chromatography or recrystallization as needed.
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Reaction Mechanism
The Hell-Volhard-Zelinsky reaction mechanism involves several key steps:
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Spectroscopic Characterization
The structural elucidation of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is confirmed through various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.
| Technique | Data and Interpretation |
| ¹H NMR | δ (ppm): ~1.45 (s, 9H, -C(CH₃)₃), ~2.6-3.2 (m, 2H, -CH₂-), ~4.5-4.7 (m, 1H, -CH(Br)-), ~10-12 (br s, 1H, -COOH). The exact shifts can vary based on the solvent. The multiplet for the diastereotopic protons of the CH₂ group and the methine proton are characteristic. |
| ¹³C NMR | δ (ppm): ~28 (-C(CH₃)₃), ~35-40 (-CH₂-), ~40-45 (-CH(Br)-), ~81 (-C(CH₃)₃), ~170-175 (-C=O, ester and acid). The chemical shifts are indicative of the different carbon environments. |
| IR (Infrared) | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1735 (C=O stretch of ester), ~1710 (C=O stretch of carboxylic acid), ~1150 (C-O stretch of tert-butyl group), ~600-700 (C-Br stretch). |
| Mass Spec (MS) | m/z: Expected [M-H]⁻ at ~251/253 (isotopic pattern for Br). ESI-MS may show adducts such as [M+Na]⁺.[1] |
Applications in Drug Discovery and Development
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a valuable building block in medicinal chemistry due to its bifunctional nature. The α-bromo acid moiety allows for nucleophilic substitution or the formation of α-amino acids, while the tert-butyl ester serves as a protecting group for the carboxylic acid.
Role in Peptide Synthesis
The tert-butyl ester is a common protecting group for the side chains of acidic amino acids like aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The α-bromo functionality of the title compound allows for its use as a precursor to non-canonical amino acids. The bromine can be displaced by an amine, often from another amino acid or a protected ammonia source, to form a dipeptide linkage or a novel amino acid residue. This is particularly useful for creating peptidomimetics and constrained peptides with modified backbones.
Caption: Workflow for incorporation into a peptide backbone.
Intermediate for Active Pharmaceutical Ingredients (APIs)
A significant application of this compound is in the synthesis of γ-secretase modulators (GSMs), which are being investigated as potential therapeutics for Alzheimer's disease.[6][7][8] GSMs aim to allosterically modulate the γ-secretase enzyme to reduce the production of the pathogenic amyloid-β (Aβ42) peptide without inhibiting the cleavage of other essential substrates like Notch.
One class of GSMs features a succinic acid derivative core, where 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid serves as a key starting material. The bromine atom allows for the introduction of various aryl or heteroaryl groups via nucleophilic substitution, while the carboxylic acid and its protected form provide handles for further chemical modifications.
Safety and Handling
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a highly valuable and versatile building block in organic synthesis, with significant applications in drug discovery and development. Its synthesis via the Hell-Volhard-Zelinsky reaction is a robust method, and its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this compound in the creation of novel and complex molecules.
References
Sources
- 1. PubChemLite - 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid (C8H13BrO4) [pubchemlite.lcsb.uni.lu]
- 2. (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | 191221-14-4 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. d-nb.info [d-nb.info]
